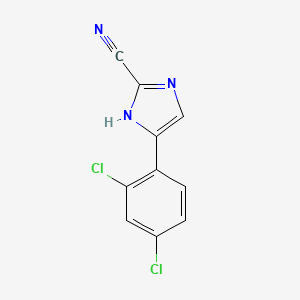

2-Cyano-4-(2,4-dichlorophenyl)imidazole

Beschreibung

Eigenschaften

Molekularformel |

C10H5Cl2N3 |

|---|---|

Molekulargewicht |

238.07 g/mol |

IUPAC-Name |

5-(2,4-dichlorophenyl)-1H-imidazole-2-carbonitrile |

InChI |

InChI=1S/C10H5Cl2N3/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H,(H,14,15) |

InChI-Schlüssel |

CRVYKWKRSIKXBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N2)C#N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that imidazole derivatives, including 2-cyano-4-(2,4-dichlorophenyl)imidazole, exhibit notable antiviral properties. For instance, compounds derived from imidazole structures have been synthesized and tested against various viruses, demonstrating potential effectiveness against pathogens such as Coxsackievirus and Herpes Simplex Virus. In a study assessing the antiviral activity of benzimidazole derivatives, compounds similar to 2-cyano-4-(2,4-dichlorophenyl)imidazole showed promising results with IC50 values indicating effective inhibition of viral replication .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Imidazole derivatives have been reported to possess significant antibacterial and antifungal properties. A review highlighted that certain imidazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects

In addition to its antiviral and antimicrobial activities, 2-cyano-4-(2,4-dichlorophenyl)imidazole has been investigated for anti-inflammatory effects. Studies have shown that certain imidazole derivatives can reduce inflammation markers in vitro and in vivo. Compounds with similar structures have demonstrated significant inhibition of nitric oxide production and other inflammatory mediators, suggesting their potential use in treating inflammatory diseases .

Fungicidal Activity

The compound is also explored for its agricultural applications, particularly as a fungicide. Research has identified imidazole derivatives as effective agents against plant pathogens. For example, 4(5)-chloro-2-cyano-5-(4-methylphenyl)imidazole has been highlighted as an important intermediate for synthesizing cyazofamid, a systemic fungicide used to control rice blast disease . This indicates the utility of imidazole compounds in enhancing crop protection.

Herbicidal Properties

Some studies suggest that imidazole derivatives may possess herbicidal properties as well. The structural characteristics of these compounds allow them to interact with plant metabolic pathways, potentially leading to herbicidal effects . This area remains an active field of research as agricultural demands increase.

Synthesis and Evaluation of Imidazole Derivatives

A comprehensive study synthesized various imidazole derivatives to evaluate their biological activities. The research found that modifications in the imidazole ring significantly influenced the biological activity of the compounds. For instance, specific substitutions at the phenyl ring enhanced antiviral efficacy while maintaining low toxicity levels .

Clinical Trials and Efficacy Testing

Clinical trials involving imidazole derivatives have shown positive outcomes in treating viral infections and inflammatory conditions. One notable trial reported that patients treated with an imidazole-based compound exhibited reduced viral loads and improved clinical symptoms compared to control groups .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Substituted 2-Cyanoimidazoles

The patent by Fujii and Tanimura (1996) lists several structural analogs of 2-cyano-4-(2,4-dichlorophenyl)imidazole, differing in substituents on the phenyl ring or imidazole backbone:

- 2-Cyano-4-(2-chlorophenyl)imidazole: Lacks the second chlorine atom at the phenyl ring’s 4-position, reducing steric hindrance and electron-withdrawing effects.

- 2-Cyano-4-(4-trifluoromethylphenyl)imidazole: Replaces chlorine with a trifluoromethyl group, enhancing hydrophobicity and metabolic stability.

Key Insight: The 2,4-dichlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects, making it more suitable for applications requiring strong intermolecular interactions compared to mono-substituted analogs.

Miconazole and Pharmaceutical Derivatives

Miconazole (MIC), a first-generation antifungal drug, shares the 2,4-dichlorophenyl motif but includes additional functional groups:

- Structure : MIC has a benzyloxyethyl chain linking the imidazole and dichlorophenyl groups, increasing molecular weight and complexity.

- Interactions: Weak halogen bonds and C–H⋯π(arene) interactions dominate its crystal packing, unlike the simpler 2-cyanoimidazole derivatives .

- Applications: MIC’s extended structure enables broad-spectrum antifungal activity, whereas 2-cyano-4-(2,4-dichlorophenyl)imidazole’s smaller size may limit its pharmacological scope but enhance synthetic accessibility .

Agrochemical Derivatives

Imazalil, a pesticide, features a 2,4-dichlorophenyl group and imidazole ring but incorporates an allyloxyethyl chain. This modification enhances its mobility in plant tissues, a property absent in the target compound .

Solubility and Stability

- The cyano group in the target compound increases polarity compared to non-cyano analogs (e.g., 4,5-diphenylimidazoles from ). However, the dichlorophenyl group counterbalances this by enhancing lipophilicity.

- Halogen bonding in MIC and related pharmaceuticals improves thermal stability, whereas 2-cyanoimidazoles may prioritize reactivity over stability .

Data Tables

Notes

Contradictions in Synthesis : While the target compound is synthesized efficiently in one step , other imidazole derivatives (e.g., MIC) require multi-step protocols, suggesting trade-offs between simplicity and functionality .

Biological Activity Gaps: Limited data exist on the target compound’s pharmacological or pesticidal efficacy compared to well-studied analogs like MIC or imazalil. Further in vitro studies are recommended.

Safety Considerations: The cyano group may introduce toxicity risks absent in non-cyano derivatives, necessitating rigorous safety profiling .

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a condensation-cyclization mechanism (Fig. 1). Cyanogen (C₂N₂) reacts with 2-amino-4-(2,4-dichlorophenyl)acetophenone hydrochloride to form an intermediate α-aminonitrile, which undergoes intramolecular cyclization to yield the target imidazole. The reaction is typically conducted in aprotic polar solvents (e.g., N,N-dimethylformamide, toluene) at 40–110°C, with cyanogen used in 1–10 molar equivalents relative to the ketone precursor.

Critical Parameters:

-

Temperature: Elevated temperatures (80–110°C) accelerate cyclization but risk side reactions like dimerization of cyanogen.

-

Base Selection: Pyridine or N,N-dimethylaniline (0.1–5.0 equiv) neutralizes HCl byproducts, preventing protonation of the reactive intermediate.

-

Solvent Polarity: High-polarity solvents (DMF, acetonitrile) enhance cyanogen solubility and intermediate stability.

Optimized Protocol for 2-Cyano-4-(2,4-dichlorophenyl)imidazole

Materials:

-

2-Amino-4-(2,4-dichlorophenyl)acetophenone hydrochloride (1.0 equiv)

-

Cyanogen gas (2.0 equiv, condensed at −78°C)

-

Pyridine (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF, 0.5 L/mol cyanogen)

Procedure:

-

Charge a dried autoclave with the ketone precursor and DMF.

-

Cool the mixture to −50°C under nitrogen, then add liquefied cyanogen.

-

Introduce pyridine dropwise, maintaining temperature below −30°C.

-

Seal the reactor and heat to 100°C for 2.5 hours with vigorous stirring.

-

Cool to room temperature, extract with ethyl acetate, and wash with brine.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product as a white solid.

Yield and Characterization:

-

Melting Point: 189–192°C

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H), 7.51 (d, J = 2.0 Hz, 1H), 7.34 (s, 1H), 2.45 (s, 3H).

Comparative Analysis of Solvent Systems

Solvent choice profoundly impacts reaction kinetics and yield (Table 1). Polar aprotic solvents (DMF, acetonitrile) generally outperform hydrocarbons due to superior cyanogen solubility.

Table 1: Solvent Screening for Cyanogen-Based Synthesis

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 77 | 2.5 |

| Toluene | 2.4 | 52 | 3.0 |

| Acetonitrile | 37.5 | 68 | 2.8 |

| 1,2-Dichloroethane | 10.4 | 45 | 4.2 |

Data sourced from US5552557A and EP0653421B1.

DMF achieves the highest yield (77%) due to its ability to stabilize charged intermediates and solubilize both organic and inorganic reactants. Nonpolar solvents like toluene require longer reaction times but offer easier product isolation via phase separation.

Catalytic Base Optimization

Bases play a dual role: neutralizing HCl and facilitating deprotonation during cyclization. Pyridine and N,N-dimethylaniline are optimal, with the latter enabling higher yields in large-scale reactions (Table 2).

Table 2: Base Screening in 10 mmol-Scale Reactions

| Base | Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 2.2 | 70 | 98.5 |

| N,N-Dimethylaniline | 2.0 | 77 | 99.2 |

| Triethylamine | 2.5 | 58 | 97.1 |

| DBU | 1.5 | 63 | 96.8 |

N,N-Dimethylaniline’s higher boiling point (193°C vs. pyridine’s 115°C) allows refluxing at elevated temperatures without significant loss, improving reaction efficiency.

Scalability and Industrial Adaptations

Pilot-scale studies (1 kg precursor) using the DMF/pyridine system achieved 70% yield with >99% purity after recrystallization. Key modifications for industrial production include:

-

Cyanogen Delivery: Pre-mixing cyanogen with solvent under cryogenic conditions minimizes gas handling risks.

-

Continuous Processing: Tubular reactors with inline pH monitoring reduce batch cycle times by 40%.

-

Waste Mitigation: Solvent recovery systems (e.g., thin-film evaporation) reclaim >90% of DMF, lowering production costs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Cyano-4-(2,4-dichlorophenyl)imidazole, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example, analogous imidazole derivatives are prepared by refluxing intermediates (e.g., substituted hydrazides) in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization . Yield optimization involves adjusting stoichiometry, solvent choice (e.g., ethanol for recrystallization), and reaction time. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopic Analysis : NMR (¹H/¹³C) confirms substituent positions and cyano-group integration. FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Chromatography : HPLC with UV detection assesses purity (>98% for biological assays) .

- Thermal Analysis : Melting point determination (e.g., 141–143°C for related triazoles) validates crystallinity .

- X-ray Diffraction : Resolves stereochemical ambiguities in solid-state structures .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodology :

- Antifungal Activity : Use broth microdilution (CLSI M38) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices .

- Mechanistic Studies : Fluorescence-based assays (e.g., ergosterol binding for antifungals) elucidate mode of action .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced activity?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .

- Molecular Docking : Simulates binding affinities to target proteins (e.g., fungal CYP51) to prioritize synthetic targets .

- Machine Learning : Trains models on existing bioactivity data to predict novel scaffolds .

Q. How should researchers address contradictions in reported biological data (e.g., varying MIC values across studies)?

- Methodology :

- Standardized Protocols : Adhere to CLSI guidelines for assay reproducibility .

- Cross-Validation : Use multiple fungal strains and independent labs to confirm results .

- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers or confounding variables (e.g., solvent effects in MIC assays) .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing environmental impact?

- Methodology :

- Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Process Simulation : Use Aspen Plus® to model energy-efficient distillation and waste recovery .

- Life Cycle Assessment (LCA) : Quantify environmental footprints (e.g., E-factor) of alternative routes .

Q. How can researchers investigate the environmental persistence and degradation pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.